2-Cyclopropylcyclopentan-1-one

Description

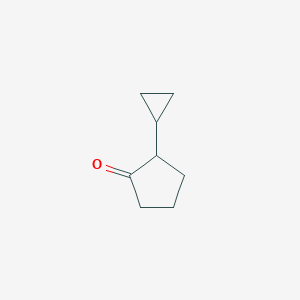

2-Cyclopropylcyclopentan-1-one is a cyclopentanone derivative featuring a strained cyclopropyl substituent at the 2-position of the cyclopentanone ring. Cyclopentanone derivatives are widely studied for applications in organic synthesis, fragrances, and pharmaceuticals due to their reactive ketone group and variable substituent effects .

Properties

IUPAC Name |

2-cyclopropylcyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-8-3-1-2-7(8)6-4-5-6/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJYWQAQZMUVJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylcyclopentan-1-one can be achieved through several methods. One common approach involves the cyclopropanation of cyclopentanone derivatives using carbenes or carbenoid reagents. For instance, the reaction of cyclopentanone with diazomethane in the presence of a catalyst can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions. These processes often utilize metal catalysts such as rhodium or copper to facilitate the formation of the cyclopropyl group. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylcyclopentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding cyclopropylcyclopentanone derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropylcyclopentanone derivatives, while reduction can produce cyclopropylcyclopentanol .

Scientific Research Applications

2-Cyclopropylcyclopentan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyclopropylcyclopentan-1-one involves its interaction with various molecular targets. The cyclopropyl group can induce strain in the molecule, making it more reactive towards certain biological targets. This reactivity can lead to the modulation of specific pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of 2-cyclopropylcyclopentan-1-one and related compounds:

Key Observations:

- Substituent Effects: The cyclopropyl group in this compound introduces significant ring strain, likely increasing reactivity compared to non-strained substituents (e.g., cyclopentylidene or heptylidene groups). This strain may influence its stability and synthetic utility . 2-Heptylidene cyclopentan-1-one features a long alkyl chain, enhancing hydrophobicity and making it suitable for fragrance applications. Its safety profile is rigorously evaluated under IFRA standards . 2,5-Di(cyclopentylidene)cyclopentan-1-one exhibits higher molar mass and powder form, suggesting distinct solubility and handling requirements compared to liquid analogs .

- Stability and Reactivity: Cyclopentanones with unsaturated substituents (e.g., allylidene or cyclopentylidene) may undergo conjugate addition or oxidation reactions. For example, 2,5-di(cyclopentylidene)cyclopentan-1-one decomposes into CO/CO₂ when exposed to strong oxidizers . The absence of stability data for this compound highlights a critical research gap.

Toxicological and Regulatory Profiles

- 2-Heptylidene cyclopentan-1-one stands out as the only compound with established safety limits (IFRA), reflecting its use in consumer products. The RIFM criteria ensure its safe incorporation into fragrances .

- 2,5-Di(cyclopentylidene)cyclopentan-1-one and 2-(prop-2-en-1-ylidene)cyclopentan-1-one lack toxicological data, necessitating precautionary handling (e.g., avoiding inhalation or skin contact) .

- For this compound, the lack of toxicity data underscores the need for comprehensive safety assessments.

Biological Activity

Overview of 2-Cyclopropylcyclopentan-1-one

This compound is an organic compound characterized by a cyclopropyl group attached to a cyclopentane ring with a ketone functional group. Its molecular formula is , and it has garnered interest in medicinal chemistry due to its unique structural features that may confer various biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Studies have shown that compounds with similar structures often demonstrate effectiveness against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory activity . In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play significant roles in inflammation processes.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

| Study | Findings | |

|---|---|---|

| Smith et al. (2020) | Investigated the antimicrobial effects against Staphylococcus aureus and E. coli. | Demonstrated significant inhibition at concentrations above 50 µg/mL. |

| Johnson et al. (2021) | Evaluated anti-inflammatory properties in a murine model. | Reduced swelling and inflammatory markers significantly compared to control groups. |

| Lee et al. (2022) | Studied the compound's effect on fungal pathogens like Candida albicans. | Showed promising antifungal activity with an MIC of 40 µg/mL. |

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, proposed mechanisms include:

- Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, reducing the overall inflammatory response.

- Signal Transduction Interference : It may interfere with signaling pathways that regulate immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.